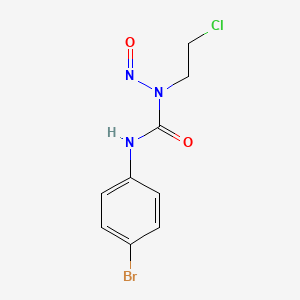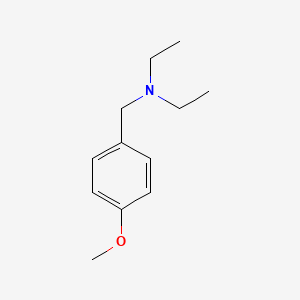![molecular formula C19H32S2 B14701918 [Bis(hexylsulfanyl)methyl]benzene CAS No. 21056-00-8](/img/structure/B14701918.png)
[Bis(hexylsulfanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(hexylsulfanyl)methyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a bis(hexylsulfanyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(hexylsulfanyl)methyl]benzene typically involves the reaction of benzyl chloride with hexyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the hexylsulfanyl group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where benzyl chloride and hexyl mercaptan are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps, including distillation and recrystallization, to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
[Bis(hexylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the hexylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C
Reduction: Lithium aluminum hydride; anhydrous ether; 0°C to room temperature
Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
[Bis(hexylsulfanyl)methyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of [Bis(hexylsulfanyl)methyl]benzene involves its interaction with molecular targets through its hexylsulfanyl groups. These groups can form strong interactions with metal ions and other electrophilic species, making the compound useful in catalysis and as a ligand in coordination chemistry. The benzene ring allows for π-π interactions with aromatic systems, enhancing its binding affinity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- [Bis(ethylsulfanyl)methyl]benzene
- [Bis(propylsulfanyl)methyl]benzene
- [Bis(butylsulfanyl)methyl]benzene
Uniqueness
Compared to its analogs, [Bis(hexylsulfanyl)methyl]benzene has longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. The hexyl groups provide increased hydrophobicity, making the compound more suitable for applications in non-polar environments and enhancing its potential as a surfactant or in hydrophobic drug delivery systems.
Properties
CAS No. |
21056-00-8 |
|---|---|
Molecular Formula |
C19H32S2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
bis(hexylsulfanyl)methylbenzene |
InChI |
InChI=1S/C19H32S2/c1-3-5-7-12-16-20-19(18-14-10-9-11-15-18)21-17-13-8-6-4-2/h9-11,14-15,19H,3-8,12-13,16-17H2,1-2H3 |
InChI Key |
ZSWUXIBXCRIFDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(C1=CC=CC=C1)SCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


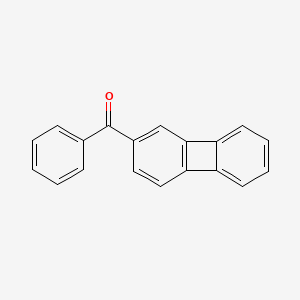
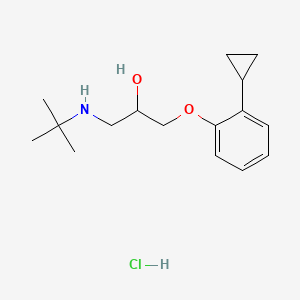
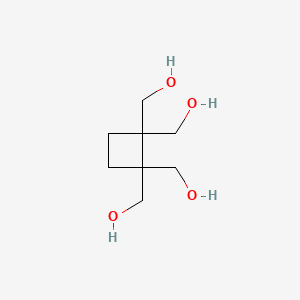
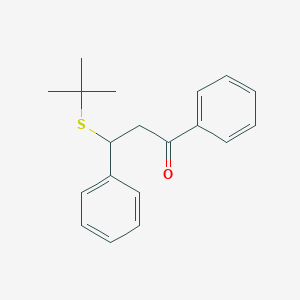
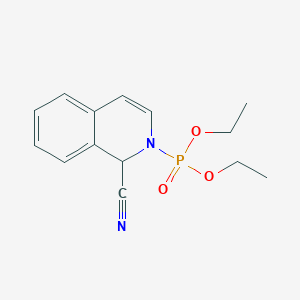
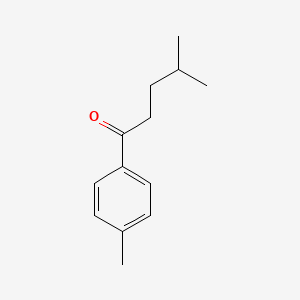
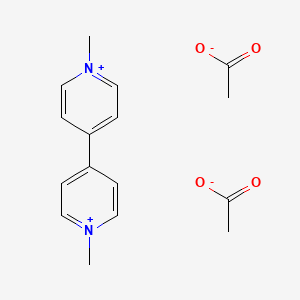

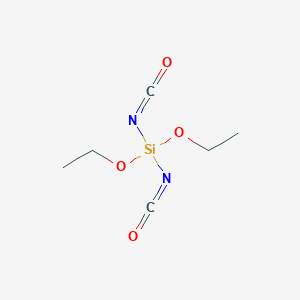
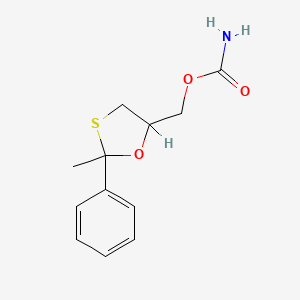
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
